

1-(3-Chlorophenyl)-2-methylpropan-2-amine solubility issues and solutions

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Compound of Interest

Compound Name: 1-(3-Chlorophenyl)-2-methylpropan-2-amine

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Technical Support Center: 1-(3-Chlorophenyl)-2-methylpropan-2-amine

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of **1-(3-Chlorophenyl)-2-methylpropan-2-amine**.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of **1-(3-Chlorophenyl)-2-methylpropan-2-amine**?

A1: **1-(3-Chlorophenyl)-2-methylpropan-2-amine** is a solid compound. Key properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₄ ClN	[1]
Molecular Weight	183.68 g/mol	[1]
Appearance	Solid	
Predicted logP (XLogP3)	2.8	[1]

Q2: What does the predicted logP value of 2.8 suggest about the solubility of **1-(3-Chlorophenyl)-2-methylpropan-2-amine**?

A2: A predicted octanol-water partition coefficient (XLogP3) of 2.8 indicates that the compound is moderately lipophilic ("fat-loving") and is likely to have low solubility in aqueous solutions.^[1] Compounds with logP values in this range often require formulation strategies to improve their aqueous solubility for in vitro and in vivo studies.

Q3: How does the chemical structure of **1-(3-Chlorophenyl)-2-methylpropan-2-amine** influence its solubility?

A3: The structure of **1-(3-Chlorophenyl)-2-methylpropan-2-amine** contains both hydrophobic and hydrophilic moieties that influence its solubility. The chlorophenyl ring and the methylpropane backbone are hydrophobic, contributing to poor water solubility. The primary amine group (-NH₂) is hydrophilic and can engage in hydrogen bonding with water molecules, which contributes to some degree of aqueous solubility.^[2] As an amine, its solubility in aqueous media is expected to be pH-dependent.^[2]

Q4: In which types of solvents is **1-(3-Chlorophenyl)-2-methylpropan-2-amine** likely to be more soluble?

A4: Based on its chemical structure and the general solubility of similar compounds like phenethylamine, **1-(3-Chlorophenyl)-2-methylpropan-2-amine** is expected to be more soluble in organic solvents, particularly polar organic solvents, than in water.^{[2][3]} Suitable organic solvents may include ethanol, methanol, and dimethyl sulfoxide (DMSO).

Troubleshooting Guide for Solubility Issues

This guide addresses common problems encountered when working with **1-(3-Chlorophenyl)-2-methylpropan-2-amine** in solution.

Issue	Potential Cause	Recommended Solution
Compound precipitates out of aqueous buffer.	The concentration of the compound exceeds its solubility limit at the given pH and temperature. The buffer's pH may not be optimal for maintaining the solubility of the amine.	<p>1. pH Adjustment: Since the compound is a primary amine, its solubility can be significantly increased in acidic conditions where it forms a more soluble protonated salt. Try lowering the pH of the buffer.</p> <p>2. Use of Co-solvents: Add a water-miscible organic co-solvent such as ethanol, DMSO, or polyethylene glycol (PEG) to the aqueous buffer to increase the overall solvent polarity and solvating power.^[4]</p> <p>3. Temperature Control: Gently warming the solution may increase solubility, but be cautious of potential compound degradation at elevated temperatures.</p>
Inconsistent results in biological assays.	Poor solubility can lead to inaccurate concentrations and variable results. The compound may be precipitating in the assay medium.	<p>1. Prepare a Concentrated Stock Solution: Dissolve the compound in an appropriate organic solvent (e.g., DMSO) at a high concentration. Then, dilute the stock solution into the aqueous assay medium, ensuring the final concentration of the organic solvent is low enough to not affect the biological system.</p> <p>2. Solubility Enhancement Techniques: Consider using formulation strategies such as cyclodextrin complexation or</p>

creating a solid dispersion to improve aqueous solubility.[5]

Difficulty dissolving the compound in any solvent.

The compound may have high crystal lattice energy, making it difficult to dissolve. The solvent may not be appropriate for the compound.

1. Solvent Screening: Test a range of solvents with varying polarities to find the most suitable one. 2. Particle Size Reduction: Micronization or nanosizing can increase the surface area of the solid, which can improve the dissolution rate.[4] 3. Salt Formation: Converting the free base to a salt form (e.g., hydrochloride salt) can significantly improve aqueous solubility.[6]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility by Shake-Flask Method

This protocol outlines a standard method for determining the aqueous solubility of **1-(3-Chlorophenyl)-2-methylpropan-2-amine**.

Materials:

- **1-(3-Chlorophenyl)-2-methylpropan-2-amine**
- Phosphate-buffered saline (PBS), pH 7.4
- Additional buffers at various pH values (e.g., pH 2, 5, 9)
- Shaker or rotator
- Centrifuge
- HPLC system with a suitable column and detector

- Analytical balance
- Volumetric flasks and pipettes

Procedure:

- Add an excess amount of **1-(3-Chlorophenyl)-2-methylpropan-2-amine** to a known volume of the desired aqueous buffer in a sealed container.
- Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.
- After equilibration, centrifuge the suspension to pellet the undissolved solid.
- Carefully collect a known volume of the supernatant.
- Dilute the supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method.
- The measured concentration represents the solubility of the compound under the tested conditions.

Protocol 2: Improving Solubility using a Co-solvent System

This protocol describes how to prepare a solution of **1-(3-Chlorophenyl)-2-methylpropan-2-amine** using a co-solvent.

Materials:

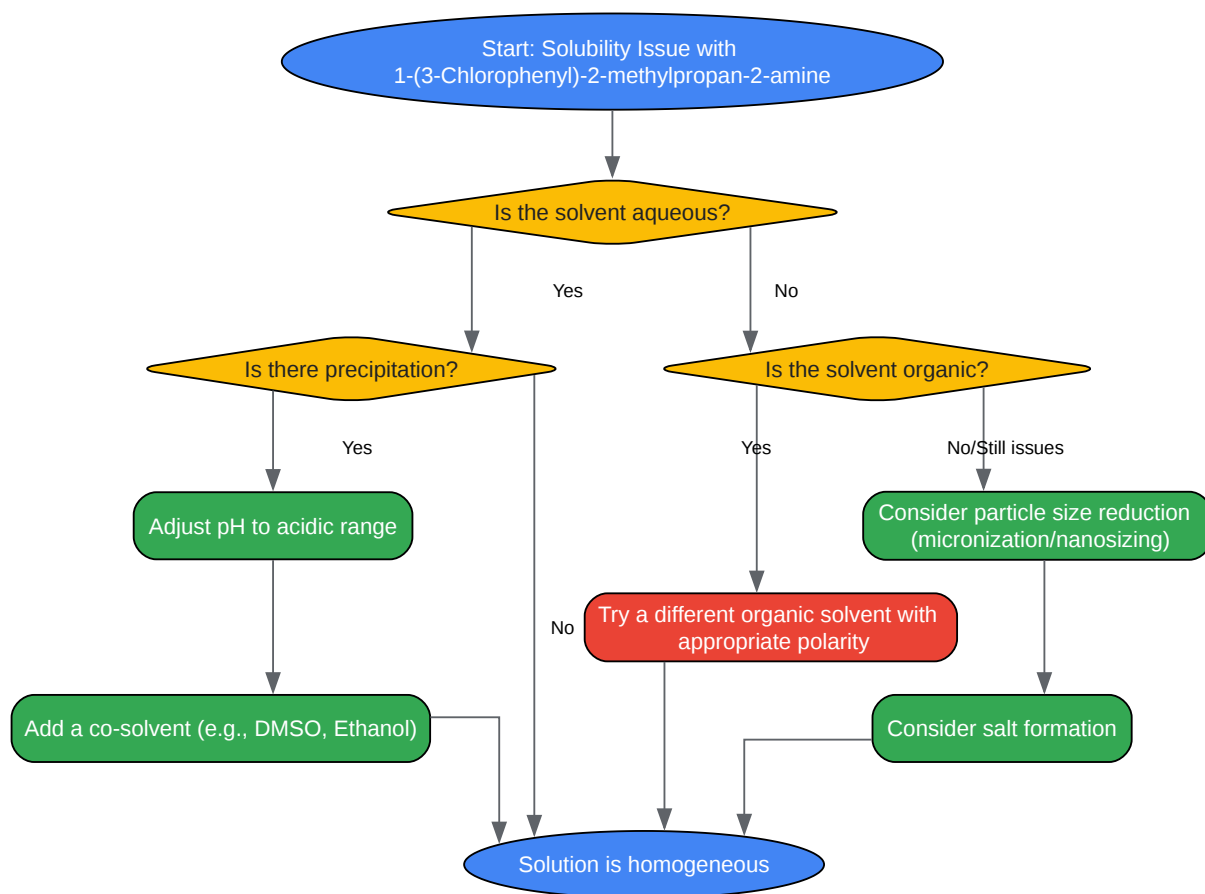
- **1-(3-Chlorophenyl)-2-methylpropan-2-amine**
- Dimethyl sulfoxide (DMSO)
- Aqueous buffer (e.g., PBS, pH 7.4)
- Vortex mixer

- Sterile microcentrifuge tubes

Procedure:

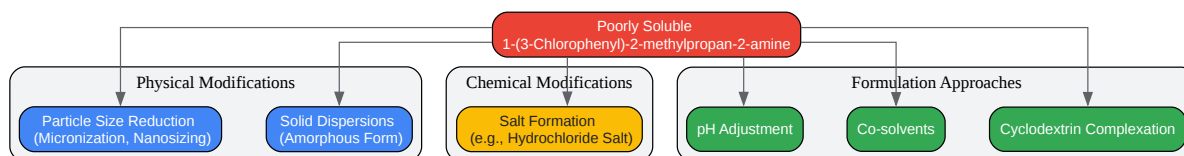
- Weigh the required amount of **1-(3-Chlorophenyl)-2-methylpropan-2-amine** and place it in a sterile microcentrifuge tube.
- Add a small volume of DMSO to dissolve the compound completely. Vortex if necessary. This will be your concentrated stock solution.
- To prepare your working solution, add the desired volume of the stock solution to your aqueous buffer. It is crucial to add the stock solution to the buffer and not the other way around to avoid precipitation.
- Vortex the working solution immediately after adding the stock solution to ensure proper mixing.
- Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to increase the ratio of co-solvent or decrease the final concentration of the compound.

Visualizations



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Caption: A troubleshooting workflow for addressing solubility issues.



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Caption: Strategies for enhancing the solubility of the target compound.

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